
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid is an organic compound with a complex structure that includes a naphthalene ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid typically involves the chlorination of a naphthalene derivative followed by oxidation and carboxylation reactions. One common method involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom into the naphthalene ring. Subsequent oxidation can be achieved using reagents like potassium permanganate or chromium trioxide. The final carboxylation step often involves the use of carbon dioxide under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to inhibit bacterial enzymes or disrupt cell membranes. In the context of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or block the activity of enzymes involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid: Lacks the chlorine atom, which may affect its reactivity and biological activity.
8-bromo-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different chemical properties.
8-chloro-4-hydroxy-2,3-dihydro-1H-naphthalene-2-carboxylic acid:
Uniqueness
The presence of the chlorine atom in 8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid makes it unique compared to its analogs. This chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis. Additionally, the chlorine atom may enhance the compound’s biological activity, making it a valuable candidate for drug development .
Propiedades
Fórmula molecular |
C11H9ClO3 |
|---|---|
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
8-chloro-4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C11H9ClO3/c12-9-3-1-2-7-8(9)4-6(11(14)15)5-10(7)13/h1-3,6H,4-5H2,(H,14,15) |
Clave InChI |
MEXJOQXNPXMKGL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(=O)C2=C1C(=CC=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


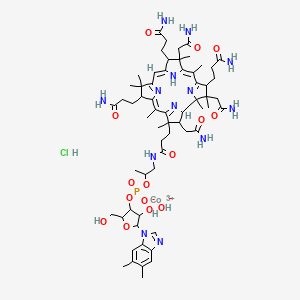
![[(2S,3R,4S,5R)-3-acetyloxy-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-14-hydroxy-7,7,12,16-tetramethyl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]oxy]-5-hydroxyoxan-4-yl] acetate](/img/structure/B15130396.png)
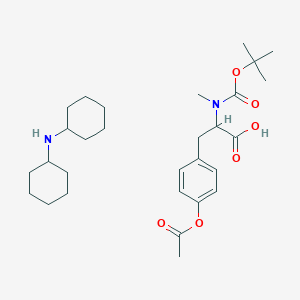
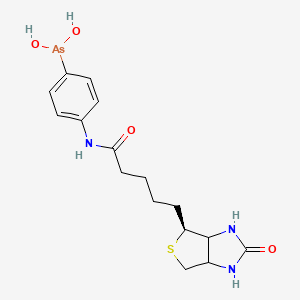

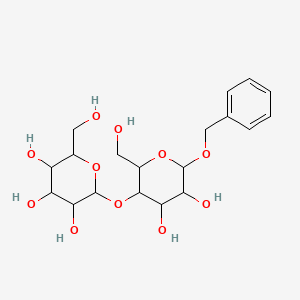
![[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B15130439.png)
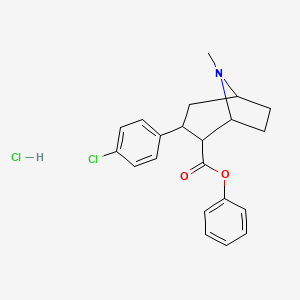
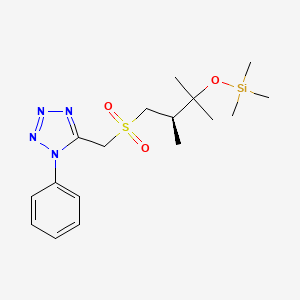

![[(3-Trifluoromethylphenoxycarbonyl)methyl]triphenylphosphorane](/img/structure/B15130465.png)
![1-[2-[[2-[[5-amino-2-[[1-(2,6-diaminohexanoyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15130467.png)

![(2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid](/img/structure/B15130490.png)
